molecular formula C10H10BrFO B8642516 2-(4-Bromo-2-fluorophenyl)-2-methylpropanal

2-(4-Bromo-2-fluorophenyl)-2-methylpropanal

Cat. No. B8642516
M. Wt: 245.09 g/mol
InChI Key: BVWANIUYBOZZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenyl)-2-methylpropanal is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-Bromo-2-fluorophenyl)-2-methylpropanal

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10BrFO/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

BVWANIUYBOZZOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (2.0 g, 8.3 mmol) in tetrahydrofuran (20 mL) under nitrogen was added 1 N solution of DIBAL-H in tetrahydrofuran (19 mL, 19 mmol) dropwise at −30° C. The resulting solution was stirred at ambient temperature for 3 hours before the addition of 2 N hydrochloric acid aqueous solution (10 mL) at 0° C. After stirred at ambient temperature for 10 minutes, the solution was basified with saturated aqueous sodium bicarbonate solution to pH 8-9, and then extracted with ethyl acetate (3×50 mL). All the organic solution was dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash column chromatography with 1-2% ethyl acetate in hexane to afford the title compound as a colorless oil. MS ESI: [M+H]+ m/z 245; 1H NMR (300 MHz, CDCl3) δ 9.58 (s, 1H), 7.32-7.21 (m, 1H), 7.18-7.03 (m, 2H), 1.41 (s, 6H).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile (2.0 g, 8.3 mmol) in THF (20 mL) under nitrogen was added DIBAL-H (19 mL, 19 mmol, 1.0M in THF) dropwise at −30° C. The resulting solution was stirred at ambient temperature for 3 hours before the addition of 2 N aqueous HCl (10 mL) at 0° C. The mixture was stirred at ambient temperature for 10 minutes, then the solution was carefully basified with saturated aqueous NaHCO3 to pH 8-9, and then extracted with EtOAc (3×50 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by MPLC on Silica gel (eluting with 1-2% EtOAc/hexane) to afford the title compound) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 9.58 (s, 1H), 7.32-7.21 (m, 1H), 7.18-7.03 (m, 2H), 1.41 (s, 6H). MS ESI: [M+H]+ m/z 245.
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2 g
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19 mL
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